molecular formula C21H19N3O5 B6545803 ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate CAS No. 946255-45-4

ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate

Cat. No. B6545803
CAS RN: 946255-45-4
M. Wt: 393.4 g/mol
InChI Key: DJUZBROJYCKQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate (E4MOPDPAB) is an organic compound belonging to the class of pyridazines, which is a type of heterocyclic aromatic compound. It is a white crystalline solid with a molecular weight of 333.37 g/mol. E4MOPDPAB is an important intermediate in the synthesis of various pharmaceuticals, such as antifungals, antibiotics, and anti-inflammatory drugs. It is also used in the synthesis of other organic compounds.

Mechanism of Action

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is believed to exert its antifungal, antibacterial, and anti-inflammatory activity through the inhibition of various enzymes. It is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are molecules involved in inflammation, and their inhibition can lead to anti-inflammatory effects. In addition, ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is believed to inhibit the activity of aryl-hydrocarbon receptor (AhR), a receptor involved in the regulation of cell growth and differentiation. By inhibiting AhR, ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate can inhibit the growth and differentiation of cancer cells, leading to its potential use as a cancer biomarker.
Biochemical and Physiological Effects
ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and anti-inflammatory activity. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and aryl-hydrocarbon receptor (AhR). These effects can lead to a variety of therapeutic effects, such as the inhibition of inflammation and the inhibition of the growth and differentiation of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has several advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively easy to synthesize in the laboratory. In addition, it is a relatively stable compound and can be stored for long periods of time. However, it is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate. One of the most promising directions is the development of new pharmaceuticals based on this compound. In addition, further research could be conducted on its potential use as a cancer biomarker. Additionally, further research could be conducted on its mechanism of action and its potential therapeutic effects. Finally, further research could be conducted on its potential use as a starting material for the synthesis of other organic compounds.

Synthesis Methods

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate can be synthesized using a variety of methods. One of the most commonly used methods is a three-step synthesis, which involves the reaction of ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (E4MOPDPC) with anhydrous ammonia and then with ethyl benzoate. In the first step, E4MOPDPC is reacted with anhydrous ammonia in a solvent such as dimethylformamide (DMF) at a temperature of around 80 °C. The reaction produces ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-ammonium benzoate (ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate-NH4). In the second step, the ammonium salt is reacted with ethyl benzoate in a solvent such as DMF at a temperature of around 80 °C. The reaction produces ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate (ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate).

Scientific Research Applications

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of drug discovery. ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has been shown to have antifungal, antibacterial, and anti-inflammatory activity. It has been used to synthesize various pharmaceuticals, such as antifungals, antibiotics, and anti-inflammatory drugs. In addition, ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has been studied for its potential use as a biomarker in cancer research. It has been shown to be an effective biomarker for the detection of cancer cells and for the monitoring of the progression of cancer.

properties

IUPAC Name

ethyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-3-29-21(27)14-9-11-15(12-10-14)22-20(26)19-17(28-2)13-18(25)24(23-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUZBROJYCKQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate

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